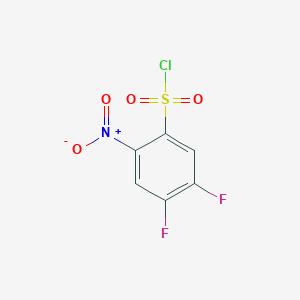

4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride

Beschreibung

4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride (molecular weight: 244.70, CAS No. N/A) is a fluorinated aromatic sulfonyl chloride characterized by a nitro group at the 2-position and two fluorine atoms at the 4- and 5-positions on the benzene ring . This compound is typically synthesized via sulfonation and halogenation reactions, yielding a reagent with high electrophilicity due to the electron-withdrawing effects of the nitro and fluorine substituents. It is primarily employed in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its stability and reactivity profile make it valuable in pharmaceutical and agrochemical research, particularly in introducing fluorine-containing motifs .

Eigenschaften

IUPAC Name |

4,5-difluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-4(9)3(8)1-5(6)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVJVLADEKWZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4,5-difluorobenzene followed by sulfonylation. The nitration process introduces the nitro group into the benzene ring, while the sulfonylation process introduces the sulfonyl chloride group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Types of Reactions:

Substitution Reactions: 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and sulfonyl chloride) on the benzene ring.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonyl chloride groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequent.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include substituted benzene derivatives with various functional groups.

Reduction Products: The primary product is the corresponding amino derivative of the benzene ring.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonamides

One of the primary applications of 4,5-difluoro-2-nitrobenzene-1-sulfonyl chloride is in the synthesis of sulfonamides. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride group can react with amines to form sulfonamides through nucleophilic substitution reactions.

Case Study:

In a study investigating new antibacterial agents, researchers utilized 4,5-difluoro-2-nitrobenzene-1-sulfonyl chloride to synthesize a series of sulfonamide derivatives. These derivatives exhibited significant antibacterial activity against various strains of bacteria, demonstrating the compound's utility in drug development .

Development of Antiviral Agents

The compound has also been explored for its potential as an antiviral agent. Modifications to the nitro group and the introduction of various substituents have led to the discovery of compounds with enhanced activity against viral infections.

Case Study:

Research on anti-HIV compounds highlighted that derivatives synthesized from 4,5-difluoro-2-nitrobenzene-1-sulfonyl chloride showed improved binding affinities to viral proteins. The structure-activity relationship studies indicated that specific substitutions could enhance antiviral efficacy significantly .

Fluorination Reactions

The difluoromethyl group in 4,5-difluoro-2-nitrobenzene-1-sulfonyl chloride makes it an excellent candidate for fluorination reactions. These reactions are essential in creating fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.

Case Study:

Recent advancements in difluoromethylation processes have utilized this compound as a precursor for synthesizing fluorinated biomolecules. Such methodologies have streamlined access to pharmaceutical compounds with enhanced properties .

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing groups on the benzene ring make it highly susceptible to nucleophilic attack, leading to substitution reactions. The sulfonyl chloride group can also participate in reactions with nucleophiles, forming sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-deficient nature of the benzene ring, which stabilizes the transition state during nucleophilic attack.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Sulfonyl Chloride Family

Key structural analogs and their properties are summarized below:

| Compound Name | Molecular Weight | Substituents | Purity | CAS No. | Key Features |

|---|---|---|---|---|---|

| 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride | 244.70 | -NO₂ (2-position), -F (4,5) | 95% | N/A | High electrophilicity, aromatic |

| 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride | 238.66 | -CF₃ (aliphatic chain) | N/A | 1783357-50-5 | Aliphatic, steric hindrance |

| 4-Cyclopropanecarbonylbenzene-1-sulfonyl chloride | 211.71 | Cyclopropanecarbonyl (4-position) | N/A | 1783625-32-0 | Aromatic with ketone substituent |

Key Differences :

- Electron-Withdrawing Effects : The target compound’s nitro and fluorine groups enhance electrophilicity compared to aliphatic analogs like 4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride, which lacks aromatic conjugation .

- Reactivity : Aromatic sulfonyl chlorides (e.g., the target compound) are generally less reactive than aliphatic counterparts due to resonance stabilization of the sulfonyl group. However, the fluorine atoms in the target compound partially offset this by increasing electron deficiency .

- Applications : Aliphatic sulfonyl chlorides are often used in radical reactions, while aromatic derivatives like the target compound are preferred for nucleophilic substitutions in drug design .

Comparison with Other Nitrobenzenesulfonyl Derivatives

highlights several nitro-substituted benzene derivatives:

| Compound Name | Molecular Weight | Functional Group | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 2-Nitrobenzenesulfenyl chloride | 189.62 | -SCl | 74–76 | Intermediate in disulfide synthesis |

| 4-Nitrobenzenesulfonamide | 202.19 | -SO₂NH₂ | 178–183 | Protecting group in peptide chemistry |

| 4-Nitrobenzenesulfonic acid | 203.17 | -SO₃H | 105–112 | Acid catalyst in esterification |

Key Differences :

- Functional Group Reactivity : Sulfonyl chlorides (e.g., the target compound) are more reactive than sulfenyl chlorides (e.g., 2-nitrobenzenesulfenyl chloride) due to the superior leaving-group ability of -SO₂Cl versus -SCl .

- Substituent Effects : The 2-nitro group in the target compound directs electrophilic substitution to the meta position, whereas 4-nitro derivatives (e.g., 4-nitrobenzenesulfonamide) exhibit para-directed reactivity. This positional difference impacts downstream functionalization .

- Thermal Stability : The target compound’s fluorine substituents likely lower its melting point compared to 4-nitrobenzenesulfonamide (mp 178–183°C), though exact data are unavailable .

Data Tables

Table 1: Structural and Physical Properties

(Refer to Section 2.1 and 2.2 for data sources.)

Table 2: Reactivity Comparison

Biologische Aktivität

4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications through a review of existing literature and research findings.

Chemical Structure and Properties

4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride has the following chemical structure:

- Chemical Formula : CHClFNOS

- Molecular Weight : 238.63 g/mol

- Functional Groups : Nitro group (-NO), sulfonyl chloride (-SOCl), and fluorine substituents.

Synthesis

The compound can be synthesized through several methods involving the reaction of 4,5-difluoro-2-nitroaniline with chlorosulfonic acid or thionyl chloride. The process typically involves:

- Dissolving the aniline derivative in a suitable solvent.

- Slowly adding chlorosulfonic acid or thionyl chloride while maintaining low temperatures to control the reaction.

- Isolating the product through crystallization or distillation.

Antimicrobial Activity

Research has demonstrated that sulfonyl chlorides, including 4,5-difluoro-2-nitrobenzene-1-sulfonyl chloride, exhibit significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 µg/mL |

| Escherichia coli | 12.5 - 25 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances antibacterial potency, making this compound a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that 4,5-difluoro-2-nitrobenzene-1-sulfonyl chloride may possess cytotoxic properties against cancer cell lines. In vitro assays have shown varying degrees of effectiveness in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 - 30 |

| A549 | 20 - 35 |

These findings indicate potential for further exploration in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against multi-drug resistant strains and found it to significantly inhibit bacterial growth at lower concentrations compared to traditional antibiotics .

- Cytotoxicity Assessment : Research conducted at a university laboratory evaluated the cytotoxic effects on various cancer cell lines and reported promising results, suggesting further investigations into its mechanism of action are warranted .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group exhibits high electrophilicity, enabling reactions with diverse nucleophiles:

Key Findings :

-

Triphenylphosphine (PPh₃) facilitates the reduction of sulfonyl chlorides to sulfinamides when reacted with amines, as demonstrated in a one-pot synthesis .

-

The reaction efficiency depends on the addition sequence of reagents, with optimal yields achieved via controlled reagent mixing .

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or metal hydride conditions:

Key Findings :

-

Catalytic hydrogenation achieves near-quantitative yields for nitro-to-amine conversion in structurally analogous fluorinated nitroarenes .

-

Over-reduction or side reactions are minimized using Pd/C under mild hydrogen pressure .

Functional Group Interconversion: Sulfonyl Chloride to Sulfonamide

The sulfonyl chloride group reacts directly with amines to form sulfonamides, bypassing sulfinic acid intermediates:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | TEA, CH₂Cl₂, 0°C, 1h | N-Benzyl sulfonamide | 74% | |

| Cyclohexylamine | Same as above | N-Cyclohexyl sulfonamide | 68% |

Mechanistic Insight :

-

The reaction proceeds via in situ reduction of the sulfonyl chloride to a sulfinic acid intermediate, followed by condensation with the amine .

Stability and Side Reactions

-

Hydrolysis : The sulfonyl chloride group is susceptible to hydrolysis in aqueous media, forming the corresponding sulfonic acid. This reaction is accelerated under alkaline conditions.

-

Thermal Decomposition : Prolonged heating above 150°C may lead to decomposition, releasing SO₂ and HCl gases.

Reaction Optimization Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.